molecular formula C5H12F2N2 B13162869 (3-Amino-2,2-difluoropropyl)dimethylamine

(3-Amino-2,2-difluoropropyl)dimethylamine

Cat. No.: B13162869
M. Wt: 138.16 g/mol
InChI Key: VYFOCGKACRPRSJ-UHFFFAOYSA-N
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Description

(3-Amino-2,2-difluoropropyl)dimethylamine is an organic compound with the molecular formula C₅H₁₂F₂N₂. It is characterized by the presence of an amino group and two fluorine atoms attached to a propyl chain, along with a dimethylamine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-difluoropropyl)dimethylamine typically involves the reaction of 3-chloro-2,2-difluoropropylamine with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:

[ \text{3-chloro-2,2-difluoropropylamine} + \text{dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-difluoropropyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3-Amino-2,2-difluoropropyl)dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-2,2-difluoropropyl)dimethylamine involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-2-fluoropropyl)dimethylamine
  • (3-Amino-2,2-dichloropropyl)dimethylamine
  • (3-Amino-2,2-dibromopropyl)dimethylamine

Uniqueness

(3-Amino-2,2-difluoropropyl)dimethylamine is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where such properties are desired, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H12F2N2

Molecular Weight

138.16 g/mol

IUPAC Name

2,2-difluoro-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C5H12F2N2/c1-9(2)4-5(6,7)3-8/h3-4,8H2,1-2H3

InChI Key

VYFOCGKACRPRSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN)(F)F

Origin of Product

United States

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